4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside
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Overview
Description
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is a chemical compound with the molecular formula C20H22O7 and a molecular weight of 374.39 g/mol . This compound is often used in the field of carbohydrate chemistry and has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside with a benzylidene group. This is achieved through the reaction of galactopyranoside with benzaldehyde in the presence of an acid catalyst . The methoxyphenyl group is then introduced through a glycosylation reaction using 4-methoxyphenol and a suitable glycosyl donor .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The benzylidene group provides steric protection to the hydroxyl groups, allowing selective reactions at other positions on the galactopyranoside ring . This selective reactivity is crucial for its use in synthetic chemistry and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
- 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-beta-D-galactopyranoside
- 4-Methoxyphenyl 4,6-O-Benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Uniqueness
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of both methoxy and benzylidene groups. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and biological chemistry .
Properties
IUPAC Name |
(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLBNMWLPNUFF-GLNIJSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693678 |
Source
|
Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176299-96-0 |
Source
|
Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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